7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3-Chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- A 3-chlorophenyl substituent at position 7 of the thienopyrimidinone ring.
- A 4-methylbenzyl group at position 3, contributing to steric and electronic modulation.
Thienopyrimidinones are pharmacologically significant scaffolds, often explored for antibacterial, antitumor, and enzyme inhibitory activities .
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGDSVCIOGRCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H15ClN2OS
- Molecular Weight : 366.86 g/mol
- CAS Number : 1326860-93-8
The compound is believed to exert its biological effects through modulation of various molecular targets. It has been studied for its role as an inhibitor of specific kinases and enzymes involved in inflammatory pathways and cancer progression.
1. Anti-inflammatory Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit notable anti-inflammatory properties. In vitro assays have shown that compounds similar to 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Indomethacin | 6.74 | 1.10 |
| 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | TBD | TBD |
2. Anticancer Activity
Studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including this compound. In cell line assays, it has demonstrated cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation.
3. Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. Substituents on the phenyl rings can enhance potency and selectivity for specific targets. For instance, the presence of a chlorophenyl group has been associated with increased COX inhibition.
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted to evaluate the efficacy of various thieno[3,2-d]pyrimidine derivatives on COX enzyme activity. The results indicated that modifications at the 7-position significantly affected inhibitory potency.
- In Vivo Models : Animal models have been utilized to assess the anti-inflammatory effects of this compound in conditions such as carrageenan-induced paw edema, where it showed comparable efficacy to standard anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Observations
Halogen Substitution at Position 7 Bromine (Br) in 7-(4-Bromophenyl)-3-(3-methylbenzyl)... Fluorine (F) in 7-(3-Chlorophenyl)-3-(4-fluorobenzyl)... introduces electronegativity, which may enhance hydrogen-bonding interactions in biological systems .
Benzyl Group Modifications at Position 3 4-Methylbenzyl vs. 3-Methylbenzyl: The position of the methyl group on the benzyl ring affects steric hindrance. A 4-methyl group (para position) may allow better planar alignment with target receptors compared to 3-methyl (meta) .
Linker Variations Introduction of an ethylphenoxy linker (e.g., 3-[2-(4-fluorophenoxy)ethyl]) may enhance solubility due to the oxygen atom’s polarity, though this could reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
